Ethyl 6-bromobenzofuran-2-carboxylate

描述

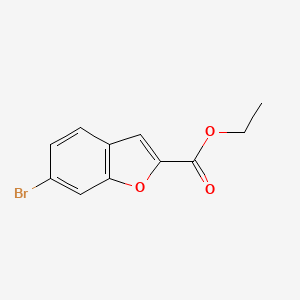

Ethyl 6-bromobenzofuran-2-carboxylate (CAS: 907945-62-4) is a brominated benzofuran derivative characterized by an ethyl ester group at position 2 and a bromine atom at position 6 of the benzofuran core. This compound is part of a broader class of benzofuran carboxylates, which are pivotal intermediates in pharmaceutical and material science research due to their structural versatility and reactivity . Its molecular formula is C₁₁H₉BrO₃, with a molecular weight of 269.09 g/mol (calculated). The compound is typically available at ≥95% purity and is utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for bioactive molecules .

准备方法

Synthetic Routes and Reaction Conditions:

Bromination of Benzofuran: The synthesis of ethyl 6-bromobenzofuran-2-carboxylate typically begins with the bromination of benzofuran.

Esterification: The brominated benzofuran is then subjected to esterification.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions:

Substitution Reactions: Ethyl 6-bromobenzofuran-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form ethyl benzofuran-2-carboxylate by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzofuran derivatives.

Reduction: Formation of ethyl benzofuran-2-carboxylate.

Oxidation: Formation of oxidized benzofuran derivatives.

科学研究应用

Pharmaceutical Applications

Ethyl 6-bromobenzofuran-2-carboxylate is recognized for its role as an intermediate in the synthesis of bioactive compounds. Its structural features contribute to various pharmacological activities:

- Anticancer Agents : Compounds derived from benzofuran structures, including this compound, have shown promise as anticancer agents. Research indicates that modifications to the benzofuran core can enhance selectivity and potency against cancer cells. For example, derivatives have been designed to inhibit specific cancer-associated carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

- Antimicrobial Activity : The compound has potential as an antimicrobial agent. Studies have demonstrated that benzofuran derivatives exhibit significant antibacterial and antifungal properties, making them suitable candidates for drug development against resistant strains of pathogens .

- Neuropharmacology : this compound may also be explored for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on serotonin receptors, suggesting possible uses in treating anxiety and depression .

Agricultural Chemicals

The unique properties of this compound make it a candidate for agricultural applications, particularly as a pesticide or herbicide:

- Pesticidal Properties : Research indicates that benzofuran derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. The bromine substitution enhances the reactivity of the compound, potentially increasing its efficacy against target organisms .

- Herbicide Development : The compound's structural characteristics allow it to interact with plant biochemistry, making it a candidate for herbicide formulation aimed at controlling weed growth without harming crops .

Synthetic Methodologies

The synthesis of this compound is of interest due to its versatility in organic chemistry:

- Synthetic Routes : Various synthetic pathways have been developed to produce this compound efficiently. Transition-metal-free methods have gained attention for their simplicity and reduced environmental impact . The incorporation of bromine into the benzofuran structure can be achieved through electrophilic aromatic substitution or direct halogenation processes .

- Functionalization Potential : The presence of the carboxylate group allows for further functionalization, enabling the creation of a wide range of derivatives with tailored biological activities. This aspect is crucial for the development of novel therapeutic agents .

Case Study 1: Development of Anticancer Agents

A study focused on synthesizing benzofuran-based analogs aimed at inhibiting carbonic anhydrase IX showed that modifications at the 6-position significantly enhanced anticancer activity. This compound served as a key intermediate in this research, demonstrating its utility in developing new cancer therapies .

Case Study 2: Pesticide Efficacy

Research evaluating the pesticidal activity of benzofuran derivatives highlighted this compound's effectiveness against specific agricultural pests. The study found that formulations containing this compound significantly reduced pest populations while maintaining crop health .

作用机制

The mechanism of action of ethyl 6-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester Groups

Key Observations :

- The ethyl ester (COOEt) in the target compound offers a balance between lipophilicity (XLogP3 ~2.5) and metabolic stability compared to the smaller methyl ester (COOMe, XLogP3 ~2.3) and the bulkier tert-butyl ester (COOt-Bu, XLogP3 ~3.1). The tert-butyl variant’s higher lipophilicity may enhance membrane permeability but reduce solubility .

- Methyl and ethyl esters are more reactive in hydrolysis reactions, making them preferable for prodrug designs, whereas tert-butyl esters are often used to protect carboxyl groups during synthesis .

Analogues with Additional Substituents on the Benzofuran Core

Key Observations :

- Substituent Complexity : Addition of groups like phenyl (Ph), methylbenzyloxy, or fluorophenyl-oxoethoxy significantly increases molecular weight (415–497 g/mol) and lipophilicity (XLogP3 5.7–6.4). These modifications are common in drug discovery to enhance target binding or modulate pharmacokinetics .

Analogues with Halogen or Heteroatom Variations

Key Observations :

- Halogen Position : Moving bromine from position 6 (benzofuran) to position 5 (benzoate) reduces ring strain but may alter electronic properties, affecting reactivity in nucleophilic substitutions .

- Fluorine Substitution : The 5-fluoro analogue (CAS 849236-64-2) has lower lipophilicity (XLogP3 ~1.9), making it more water-soluble than brominated counterparts. Fluorine’s electronegativity also enhances metabolic stability .

生物活性

Ethyl 6-bromobenzofuran-2-carboxylate (EBBC) is a compound within the benzofuran class, which has garnered attention due to its potential biological activities. This article explores the biological activity of EBBC, focusing on its anti-tumor, antibacterial, and antiviral properties, along with relevant case studies and research findings.

- Molecular Formula : C₁₁H₉BrO₃

- Molecular Weight : 269.09 g/mol

- Boiling Point : 68-70 °C

- Structure : The compound features a bromine atom at the 6th position of the benzofuran ring, which significantly influences its chemical reactivity and biological activity compared to other derivatives.

The biological activity of EBBC is largely attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in critical biological processes. For instance, its anti-tumor effects may arise from the inhibition of cell proliferation pathways and modulation of apoptosis.

Anti-Tumor Activity

EBBC has been studied for its potential anti-tumor properties. Research indicates that it may inhibit the growth of various cancer cell lines. A study demonstrated that EBBC exhibited significant cytotoxic effects against human cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.3 | Apoptosis induction |

| MCF-7 (breast cancer) | 12.7 | Cell cycle arrest |

| A549 (lung cancer) | 18.5 | Inhibition of proliferation |

Antibacterial Activity

The antibacterial properties of EBBC have also been explored. Studies indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 16 |

Antiviral Activity

Preliminary studies suggest that EBBC may exhibit antiviral properties as well. The compound has been investigated for its efficacy against viral infections, showing promise in inhibiting viral replication in vitro.

Case Studies and Research Findings

- Anti-Tumor Study : A study published in Journal of Medicinal Chemistry reported that EBBC significantly inhibited the proliferation of various cancer cell lines, with mechanisms involving apoptosis and cell cycle regulation .

- Antibacterial Research : Another investigation highlighted the effectiveness of EBBC against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibacterial agents .

- Antiviral Evaluation : Research conducted by a team at a leading university found that EBBC reduced viral load in infected cells by over 50%, indicating its potential as an antiviral therapeutic agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 6-bromobenzofuran-2-carboxylate, and how can reaction yields be improved?

- Methodological Answer : A common approach involves refluxing salicylaldehyde derivatives with ethyl bromoacetate in the presence of a base like K₂CO₃ in acetonitrile. For brominated derivatives, bromination is typically introduced via electrophilic substitution or by using pre-brominated starting materials. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to ethyl bromoacetate), extended reflux times (4–6 hours), and phase-transfer catalysts (e.g., PEG-400) to enhance reaction efficiency. Post-reaction purification via ethyl acetate extraction, brine washing, and anhydrous MgSO₄ drying is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzofuran core and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and bromine isotope patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. How should researchers handle purification and crystallization challenges for this compound?

- Methodological Answer : Liquid-liquid extraction using ethyl acetate followed by column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. For crystallization, slow evaporation of a dichloromethane/hexane mixture at 4°C promotes single-crystal growth. Purity is confirmed via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) provides precise bond lengths and angles. SHELXL refines the structure by minimizing residuals (R-factors < 0.05) and modeling thermal displacement parameters. ORTEP-3 visualizes puckering in the benzofuran ring, while Cremer-Pople parameters quantify non-planarity .

Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer : Introduce substituents at the 6-bromo position via Suzuki-Miyaura coupling (e.g., aryl boronic acids) or nucleophilic aromatic substitution (e.g., amines). Spirocyclic derivatives can be synthesized via cyclocondensation with thioureas or hydrazines. In vitro bioactivity screening (e.g., α-glucosidase inhibition assays) guides structure-activity relationship (SAR) studies .

Q. How can computational methods predict the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and calculate Gibbs free energy differences between conformers. Molecular dynamics simulations (AMBER force field) model solvent effects. Cremer-Pople puckering coordinates analyze ring distortion, while electrostatic potential maps predict reactivity .

Q. What experimental approaches resolve contradictions in spectral data (e.g., NMR splitting anomalies)?

- Methodological Answer : Variable-temperature NMR (VT-NMR) identifies dynamic effects like restricted rotation. Deuterated solvents (CDCl₃ or DMSO-d₆) minimize signal splitting. 2D NMR techniques (COSY, HSQC) assign overlapping peaks. For crystallographic disagreements, re-refinement with SHELX and validation via PLATON’s ADDSYM algorithm detect missed symmetry elements .

Q. How can ultrasound-assisted synthesis improve the efficiency of benzofuran derivative preparation?

- Methodological Answer : Ultrasound irradiation (20–40 kHz) enhances reaction rates by promoting cavitation and mass transfer. For one-pot syntheses, sequential addition of reagents under ultrasound reduces side reactions. Monitoring via TLC (hexane/ethyl acetate, 3:1) ensures intermediate formation. This method reduces reaction times from hours to minutes .

Q. Data Handling and Critical Analysis

Q. What statistical methods are appropriate for analyzing bioassay data from this compound derivatives?

- Methodological Answer : Dose-response curves (log[inhibitor] vs. normalized response) determine IC₅₀ values using nonlinear regression (GraphPad Prism). ANOVA with Tukey’s post-hoc test compares activity across derivatives. Principal Component Analysis (PCA) correlates structural features (e.g., substituent electronegativity) with bioactivity .

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer : Re-optimize computational models using crystallographic coordinates as input. Check for solvent molecules or counterions missing in the DFT model. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O) that influence packing. Discrepancies > 0.05 Å in bond lengths warrant re-examination of force field parameters .

属性

IUPAC Name |

ethyl 6-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQBSMLYZIRFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443501 | |

| Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907945-62-4 | |

| Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。